molecular formula C14H12F3NO3 B13689770 Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate

Cat. No.: B13689770
M. Wt: 299.24 g/mol
InChI Key: YMCUFTSFHHESPA-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates an oxazole ring, a privileged scaffold in heterocyclic chemistry known for its diverse biological activities . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is a common strategy in agrochemical and pharmaceutical development to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize a wide array of more complex derivatives for biological evaluation . As such, this compound serves as a key intermediate in the exploration of new therapeutic agents and represents a valuable tool for researchers in hit-to-lead optimization campaigns. The product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUFTSFHHESPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation (Based on Patent US20030139606A1)

This method focuses on synthesizing ethyl-5-methylisoxazole-4-carboxylate intermediates, which are closely related to the target oxazole compound.

Step Reaction Description Reagents & Conditions Product & Yield
(a) Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate + Triethylorthoformate + Acetic anhydride; 75–150 °C Mixture containing ethyl ethoxymethyleneacetoacetic ester
(a′) Separation of non-reactive components Purification step Pure ethyl ethoxymethyleneacetoacetic ester
(b) Cyclization with hydroxylamine sulfate Ethyl ethoxymethyleneacetoacetic ester + Sodium acetate + Hydroxylamine sulfate; −20 to 10 °C, stirring for 1.5 h Crude ethyl-5-methylisoxazole-4-carboxylate, 85% crude yield
(b′) Purification of crude ester Extraction with dichloromethane, washing, drying Purified ethyl-5-methylisoxazole-4-carboxylate
(c) Hydrolysis to carboxylic acid Strong acid treatment 5-methylisoxazole-4-carboxylic acid
(c′) Crystallization Cooling and purification Crystallized acid
(d) Conversion to acid chloride Reaction with thionyl chloride 5-methylisoxazole-4-carbonyl chloride
(e) Amide formation with trifluoromethyl aniline Acid chloride + 4-(trifluoromethyl)aniline + amine base; 0–50 °C 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide

This process, while focused on isoxazole derivatives, provides a foundational synthetic route adaptable to oxazole analogues with trifluoromethyl phenyl substitution.

Copper(II)-Catalyzed Tandem Oxidative Cyclization Method

A more recent and versatile approach involves copper(II) acetate catalysis with tert-butyl hydroperoxide (TBHP) and iodine mediation, enabling the synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles.

  • Starting material: 4-Trifluoroacetyl-2-phenyloxazol-5-one derivatives.
  • Key reaction: Tandem oxidative cyclization mediated by Cu(OAc)2·H2O and TBHP/I2.
  • Outcome: Efficient formation of trifluoromethyl-substituted oxazole rings.
  • Advantages: Mild conditions, good yields, and broad substrate scope.

This method allows the preparation of ethyl esters of 5-trifluoromethyl-substituted oxazoles, including those bearing 4-(trifluoromethyl)phenyl groups, by starting from appropriate trifluoromethyl ketones and amino alcohols or hydroxylamine derivatives.

Carbodiimide-Mediated Coupling for Amide Derivatives

Another synthetic route involves coupling of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid with amines using carbodiimide chemistry:

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and 4-dimethylaminopyridine (DMAP) as catalysts.
  • Solvent: Dichloromethane.
  • Conditions: Room temperature stirring overnight.
  • Application: Formation of amide derivatives from oxazole carboxylic acids.
  • Yield: Approximately 45% for complex amide products.

Though this method is more suited for amide synthesis, it demonstrates the versatility of oxazole-4-carboxylic acid derivatives functionalized with trifluoromethyl phenyl groups.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Patent US20030139606A1 Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate Sodium acetate, acetic anhydride, thionyl chloride, trifluoromethyl aniline 75–150 °C (initial), −20 to 10 °C (cyclization), 0–50 °C (amide formation) ~85% crude (ester intermediate) Multi-step; classical approach; adaptable to related oxazole derivatives
Copper(II)-Catalyzed TBHP/I2 4-Trifluoroacetyl-2-phenyloxazol-5-one Cu(OAc)2·H2O, TBHP, I2 Mild, oxidative conditions Moderate to good yields Efficient, versatile, suitable for diverse substituents
Carbodiimide Coupling Oxazole-4-carboxylic acid derivatives EDC HCl, DMAP Room temperature, DCM solvent ~45% (amide derivatives) Useful for amide formation from oxazole acids

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives.

Scientific Research Applications

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of microbial enzymes or interference with cellular signaling pathways in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The trifluoromethyl group on the phenyl ring (target compound) introduces strong electron-withdrawing effects, enhancing stability and altering electronic distribution compared to phenyl () or 4-fluorophenyl () analogs .
  • Positional Isomerism : Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate () demonstrates how shifting the trifluoromethyl group from the phenyl ring (target) to the oxazole ring significantly changes reactivity and steric profile.

Ester Group Variations :

  • Methyl esters () are typically less hydrolytically stable than ethyl esters (target and ), impacting bioavailability and metabolic pathways .

Synthetic Relevance: Cyclization reactions (e.g., using Oxone® and ethyl 2-butenoate in ) are common for oxazole synthesis. The trifluoromethylphenyl group in the target compound likely requires specialized coupling reagents or halogenated intermediates .

Downstream Applications :

  • Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate () is a precursor to carboxylic acid derivatives, suggesting the target compound may undergo similar hydrolysis for bioactive metabolite formation .

Research Findings and Structural Insights

  • Crystallographic Validation : While the evidence lacks structural data for the target compound, analogs like those in and are typically analyzed using X-ray crystallography (SHELX, ORTEP) to confirm regiochemistry and puckering effects in the oxazole ring .
  • SAR Trends : The trifluoromethyl group’s position (ring vs. phenyl) correlates with activity in pesticidal and antimicrobial studies, though specific data for the target compound remains unexplored in the provided evidence .

Biological Activity

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate, with the molecular formula C12H8F3NO3C_{12}H_{8}F_{3}NO_{3} and CAS number 355020-55-2, is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets .

PropertyValue
Molecular FormulaC12H8F3NO3
Molar Mass271.19 g/mol
CAS Number355020-55-2

The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets. The trifluoromethyl group enhances the compound's ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar oxazole structures exhibit antimicrobial properties. For instance, antibacterial tests against common pathogens like Staphylococcus aureus and Escherichia coli showed moderate activity, suggesting that this compound may also possess similar effects .

Anti-inflammatory Properties

The incorporation of the trifluoromethyl group has been linked to anti-inflammatory activity. Compounds containing this functional group have shown significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in various assays . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies on related compounds indicate that the position and nature of substituents on the oxazole ring significantly influence biological activity. The presence of the trifluoromethyl group at the para position of the phenyl ring appears to enhance potency against specific biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various oxazole derivatives, including those with trifluoromethyl substitutions, for their antimicrobial properties. The results indicated that modifications at the 4-position of the phenyl ring led to increased activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : Research involving structurally similar compounds demonstrated significant inhibition of inflammatory mediators in vitro. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Research Findings

Research has consistently highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced pharmacological profiles. The trifluoromethyl group not only improves metabolic stability but also alters interaction dynamics with target proteins, making these compounds valuable in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate?

The synthesis typically involves cyclocondensation of substituted aldehydes with β-ketoesters. For example, analogous oxazole derivatives are synthesized using 4-(trifluoromethyl)benzaldehyde and β-ketoester precursors in the presence of a dehydrating agent (e.g., PTSA) and a solvent like toluene or dichloromethane . Reaction optimization includes controlling temperature (80–120°C) and reaction time (6–12 hours) to maximize yields. Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures is standard .

Q. How do substitution patterns on the oxazole ring influence physicochemical properties?

Substituent position and electronic effects significantly alter properties. For instance, para-substituted trifluoromethyl groups enhance electron-withdrawing effects, increasing electrophilicity at the oxazole’s C4-carboxylate group. Steric hindrance from methyl groups at the C5 position reduces rotational freedom, stabilizing specific conformations . Comparative studies with nitro- or amino-substituted analogs show distinct reactivity in nucleophilic substitution reactions due to electronic modulation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., para-trifluoromethylphenyl integration at δ 7.6–8.2 ppm) .
  • FT-IR : Identification of ester carbonyl stretches (~1700–1750 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • HPLC-MS : Purity assessment and molecular weight confirmation (calculated for C15_{15}H12_{12}F3_3NO3_3: 311.26 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides unambiguous structural data. For example, ring puckering analysis (via Cremer-Pople parameters ) clarifies conformational discrepancies in oxazole derivatives. Validation tools like PLATON ensure data integrity by detecting disorders or overfitting.

Q. What strategies optimize regioselectivity in derivatization reactions at the C4-carboxylate group?

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during functionalization .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at the carboxylate position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the ester carbonyl .

Q. How do computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like kinases or GPCRs. For example, the trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets in enzyme active sites . QSAR models correlate electronic parameters (Hammett σ) with inhibitory activity .

Data Analysis & Contradiction Management

Q. How to address discrepancies in reported bioactivity data across studies?

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC50_{50} values against reference inhibitors) .
  • Structural Validation : Re-evaluate compound purity via 1H^1H NMR integration and HPLC retention times .
  • Contextual Factors : Account for variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) .

Q. What experimental controls validate synthetic reproducibility?

  • Internal Standards : Spiking reactions with deuterated analogs for LC-MS tracking .
  • Negative Controls : Omitting catalysts to confirm reaction necessity .
  • Crystallographic Cross-Checks : Compare unit cell parameters with Cambridge Structural Database entries .

Methodological Resources

Recommended tools for conformational analysis of the oxazole ring

  • Software : Gaussian (DFT calculations for torsional barriers), Mercury (visualization of SC-XRD data) .
  • Parameters : Cremer-Pople puckering coordinates for quantifying non-planarity .

Guidelines for ethical and compliant research practices

  • FDA Compliance : Emphasize that the compound is not FDA-approved for therapeutic use .
  • Safety Protocols : Use fume hoods for handling volatile solvents (e.g., dichloromethane) and personal protective equipment (PPE) during synthesis .

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